
TIE-2 and Aurora inhibitor 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TIE-2 and Aurora inhibitor 1 is a useful research compound. Its molecular formula is C27H22N6O2 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反応の分析
Tie-2/TEK Inhibitors
Tie-2 inhibitors are primarily explored for anti-angiogenic therapy. A structure-based virtual screening study identified novel type-I inhibitors of Tie-2, focusing on ATP-competitive binding .
Key Biochemical Interactions:
-
TP-C1 and TP-C2 (representative hits) bind to the hinge region of Tie-2 via hydrogen bonds with residues Cys889 and Asp888.
-
Hydrophobic interactions with Val865, Leu889, and Leu914 stabilize binding.
Table 1: Inhibitory Activity of Tie-2 Inhibitors
Compound | Strategy | IC₅₀ (μM) | Binding Affinity (Kd) |
---|---|---|---|
TP-C1 | 1 | 12.5 | Not reported |
TP-C2 | 2 | 0.8 | ~100 nM |
Source : In silico and enzymatic assays confirmed TP-C2 as the most potent inhibitor, with sub-micromolar IC₅₀ .
Aurora Kinase Inhibitors
Aurora kinases (Aurora A/B) are targeted for anticancer therapies. Inhibitors often disrupt kinase activity by ATP competition or protein-protein interactions (PPIs).
ATP-Competitive Aurora Inhibitors
-
VX-680 (MK-0457) : Binds Aurora A/B with Ki values of 0.6 nM and 18 nM, respectively. Stabilizes inactive DFG-out conformation .
-
AZD1152-HQPA : Selective Aurora B inhibitor (Ki = 0.0017 μM) with >3,000-fold selectivity over Aurora A .
Table 2: Selectivity Profiles of Aurora Inhibitors
Compound | Aurora A Ki (μM) | Aurora B Ki (μM) | Selectivity (Aurora B/A) |
---|---|---|---|
MLN8237 | 0.002 | 0.9 | 450 |
MK-5108 | 0.017 | 3.1 | 182 |
AZD1152-HQPA | 5.4 | 0.0017 | 3,176 |
Source : Biochemical kinase assays and crystallography .
Aurora A-TPX2 Interaction Inhibitors
Disrupting the Aurora A-TPX2 PPI is an emerging strategy to enhance selectivity:
-
CAM2602 : Binds Aurora A with KD = 19 nM, competing with TPX2’s Tyr8/Tyr10 residues. Oral bioavailability and in vivo efficacy demonstrated in xenografts .
-
Compound 4 : Modified indole derivative with KD = 158 nM. A methyl group at C-7 stabilizes torsional strain in the carboxylic acid-Aurora A salt bridge .
Biochemical Synergies and Off-Target Effects
-
Aurora A inhibitors (e.g., CAM2602) synergize with paclitaxel in vitro, enhancing mitotic arrest .
-
Off-target risks : ATP-competitive Aurora inhibitors (e.g., MLN8054) show reduced selectivity when Aurora A is bound to TPX2, diminishing selectivity ratios to 2–5 fold .
Antiviral Activity of Aurora Inhibitors
Unexpectedly, Aurora kinase inhibitors (e.g., TAK-901, PF-03814735) impair viral replication:
特性
分子式 |
C27H22N6O2 |
---|---|
分子量 |
462.5 g/mol |
IUPAC名 |
N-[4-[3-(5-amino-1H-pyrazol-4-yl)pyridin-2-yl]oxyphenyl]-2-anilinobenzamide |
InChI |
InChI=1S/C27H22N6O2/c28-25-23(17-30-33-25)21-10-6-16-29-27(21)35-20-14-12-19(13-15-20)32-26(34)22-9-4-5-11-24(22)31-18-7-2-1-3-8-18/h1-17,31H,(H,32,34)(H3,28,30,33) |
InChIキー |
XQKBDZBAHAFWEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。